Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a methyl ester at position 2, and a 3-methylphenylamino group at position 2. Quinoline derivatives are often synthesized via palladium-catalyzed cross-coupling or condensation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWJGWDLNIRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate typically involves the condensation of 6-chloro-4-chloroquinoline-3-carboxylic acid with m-toluidine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate, are known for their diverse biological activities. Research indicates that quinoline compounds can inhibit critical enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial cell survival. This inhibition leads to bacterial cell death, making these compounds promising candidates for developing new antibiotics .
Case Study: Antibacterial Properties
In a study examining the antibacterial activity of various quinoline derivatives, this compound was evaluated against several bacterial strains. The compound exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Applications
Cancer Cell Line Studies
The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of pathways involved in cell proliferation and survival .
Data Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis via mitochondrial pathways |
| HCT-116 (Colon) | 15 | Inhibition of cell cycle progression |
| A-375 (Melanoma) | 12 | Modulation of EGFR signaling pathway |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring significantly impact biological activity. For instance, modifications to the amino group or the carboxylate moiety can enhance potency against specific targets .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Variation in alkyl substituents | Enhanced antibacterial properties |
| Alteration of the chloro substituent | Changes in enzyme inhibition profiles |
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes is particularly significant in its anticancer activity .
Comparison with Similar Compounds
Methyl 6-methoxy-2-arylquinoline-4-carboxylate (6a)
- Structure : Features a methoxy group at position 6, an aryl group at position 2, and a methyl ester at position 3.
- Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline-4-carboxylic acid using methyl iodide and potassium carbonate in acetone .
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
- Structure : Substituted with chloro at position 6, methyl at position 2, and phenyl at position 4.
- Crystallography: Crystal structure analysis (Acta Crystallographica Section E) revealed planar quinoline rings with intermolecular hydrogen bonding, contributing to stability .
- Application : Reported as a precursor for anti-tuberculosis agents, highlighting the role of chloro and ester groups in bioactivity .
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate
- Structure: Contains a 1,2-dihydroquinoline core with an oxo group at position 2 and ethyl ester at position 3.
- Synthesis: Synthesized via condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate under piperidine catalysis .
- Crystallography: Exhibits a non-planar dihydroquinoline ring, with hydrogen bonding involving the oxo group .
- Key Difference: The dihydroquinoline scaffold and oxo group may reduce aromaticity, altering electronic properties compared to fully aromatic quinolines like the target compound .
6-Chloro-2-(2-Methylphenyl)quinoline-4-carboxylic Acid
- Structure : Substituted with chloro at position 6, 2-methylphenyl at position 2, and a carboxylic acid at position 4.
- Physical Data: Molecular weight 297.73 g/mol; soluble in chloroform, methanol, and DMSO .
- Application : Used as a research chemical, with the carboxylic acid group enabling conjugation or salt formation for enhanced bioavailability .
- Key Difference : The carboxylic acid at position 4 offers distinct reactivity (e.g., salt formation) compared to the methyl ester in the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and methylation reactions are common for introducing aryl/amino groups and ester functionalities .
- Amino groups at position 4 (as in the target compound) may facilitate hydrogen bonding, critical for enzyme inhibition . Ester vs. carboxylic acid groups influence solubility and metabolic stability; esters are often prodrugs hydrolyzed in vivo .
- Safety Data: Analogous compounds like 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid require precautions for inhalation and skin contact, suggesting similar handling for the target compound .
Biological Activity
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial activity. Research indicates that these compounds can inhibit key enzymes involved in bacterial cell processes, such as DNA gyrase and topoisomerase, leading to cell death.
Case Study: Antimicrobial Efficacy
In a study evaluating various quinoline derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for E. coli were recorded at 0.0195 mg/mL, indicating strong antibacterial properties .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.0195 | Antibacterial |
| Control (Ciprofloxacin) | 0.002 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to interfere with various cellular mechanisms. Quinoline derivatives have been reported to target multiple sites involved in cancer progression, including topoisomerase I and Src tyrosine kinase.
Research Findings
A study highlighted the compound's effectiveness in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, demonstrating IC values that suggest it can impede tumor growth effectively.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibitory |
| MCF7 (Breast Cancer) | 10.0 | Inhibitory |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Experimental Results
In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Enzyme Inhibition: The chloro and amino groups enhance binding affinity to target enzymes.
- Cell Membrane Permeability: The lipophilic nature of the compound allows for better cellular uptake.
- Intermolecular Interactions: Hydrogen bonding and van der Waals forces contribute to the stability of the compound within biological systems .
Q & A
Q. What are the common synthetic routes for preparing quinoline-2-carboxylate derivatives, and how do substituents influence reactivity?
Quinoline-2-carboxylates are typically synthesized via classical methods (e.g., Gould–Jacob, Friedländer) or modern protocols like transition metal catalysis. Substituents such as electron-withdrawing chloro groups and electron-donating methyl/amino groups significantly alter reactivity. For instance, the chloro group at position 6 enhances electrophilic substitution, while the 3-methylphenylamino group at position 4 directs regioselectivity in subsequent reactions . Multi-step approaches, such as coupling azido intermediates with propargyl alcohol to form triazole derivatives, are also employed for functionalization .
Q. How can structural ambiguities in quinoline derivatives be resolved experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, crystallographic data confirmed the planar quinoline core and substituent orientations . Complementary techniques like H NMR and IR spectroscopy help identify functional groups (e.g., carbonyl stretches at ~1700 cm) and hydrogen bonding patterns .
Q. What role do substituents play in modulating biological activity?
Substituents dictate interactions with biological targets. Chloro groups enhance lipophilicity and membrane permeability, while amino groups facilitate hydrogen bonding with enzymes. For example, trifluoromethyl groups in analogous quinoline derivatives improve binding affinity to kinases due to their electronegativity and steric effects . Computational docking studies are recommended to predict interactions before in vitro assays.
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step quinoline syntheses?
- Catalyst selection : Aluminum chloride in dichlorobenzene promotes cyclization at 378 K with 73% yield .
- Purification : Column chromatography (petroleum ether/ethyl acetate) effectively isolates intermediates, as seen in ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate synthesis .
- Green chemistry : Ionic liquids or ultrasound irradiation reduce side reactions and improve atom economy .
Q. What strategies address contradictions in mechanistic studies of quinoline reactivity?
- Isotopic labeling : Track substituent effects on reaction pathways (e.g., C-labeled carboxylates).
- Kinetic studies : Compare rates of halogenation or acetylation under varying conditions .
- Computational modeling : Density Functional Theory (DFT) calculations validate proposed intermediates, as applied to pyrroloquinoline derivatives .
Q. How can crystallographic data inform drug design for quinoline-based therapeutics?
Crystal structures reveal non-covalent interactions critical for target binding. For example, C–H···π and hydrogen bonds stabilize dimer formation in 4-chlorophenyl quinoline-2-carboxylate, influencing solubility and bioavailability . Synchrotron-based studies further resolve weak interactions (e.g., van der Waals forces) in complex derivatives .
Methodological Workflows
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
